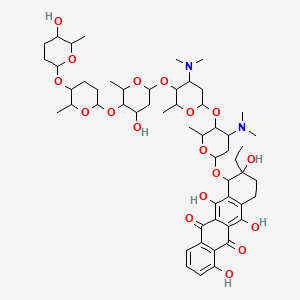

Roseorubicin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

70559-00-1 |

|---|---|

Molecular Formula |

C54H78N2O18 |

Molecular Weight |

1043.2 g/mol |

IUPAC Name |

10-[4-(dimethylamino)-5-[4-(dimethylamino)-5-[4-hydroxy-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C54H78N2O18/c1-11-54(64)20-19-30-43(49(63)45-44(47(30)61)48(62)42-29(46(45)60)13-12-14-34(42)58)53(54)74-40-22-32(56(9)10)50(27(5)68-40)72-39-21-31(55(7)8)51(26(4)67-39)73-41-23-35(59)52(28(6)69-41)71-38-18-16-36(25(3)66-38)70-37-17-15-33(57)24(2)65-37/h12-14,24-28,31-33,35-41,50-53,57-59,61,63-64H,11,15-23H2,1-10H3 |

InChI Key |

IWFXKTHFKLCDQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)OC6CCC(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)N(C)C)C(=C8C(=C2O)C(=O)C9=C(C8=O)C=CC=C9O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure Elucidation of a Novel Anthracycline Antibiotic: A Case Study of "Roseorubicin A"

This technical guide provides a comprehensive overview of the methodologies and data analysis involved in the chemical structure elucidation of a novel, hypothetical anthracycline antibiotic, herein referred to as "Roseorubicin A." This document is intended for researchers, scientists, and drug development professionals actively engaged in natural product discovery and antibiotic development.

The elucidation of the chemical structure of a new bioactive compound is a critical step in the drug discovery pipeline. For the anthracycline class of antibiotics, which are vital in cancer chemotherapy, a precise understanding of their structure is paramount for understanding their mechanism of action, developing synthetic analogues, and optimizing their therapeutic properties. The process relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This guide will detail the typical experimental workflow, from isolation and purification to the final determination of the planar structure and stereochemistry of "this compound." All data presented are representative examples based on known anthracyclines.

Isolation and Purification

The initial step in the structure elucidation of a novel natural product is its isolation from the producing organism, typically a species of Streptomyces. The process involves fermentation, extraction of the active compounds, and subsequent chromatographic purification.

Experimental Protocol: Isolation and Purification of "this compound"

-

Fermentation: A culture of the producing Streptomyces strain is grown in a suitable liquid medium for 7-10 days to allow for the production of secondary metabolites.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelial cake is also extracted with a polar organic solvent like acetone or methanol.

-

Preliminary Purification: The crude extracts are combined, dried under reduced pressure, and subjected to preliminary purification using column chromatography on silica gel. A gradient elution system, for example, a mixture of dichloromethane and methanol, is employed to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile, often with a small percentage of formic acid to improve peak shape. The purity of the isolated "this compound" is confirmed by analytical HPLC.

Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the isolated compound, which in turn allows for the determination of its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Sample Preparation: A dilute solution of "this compound" in methanol is infused into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode. The accurate mass of the protonated molecule [M+H]⁺ is measured.

Table 1: High-Resolution Mass Spectrometry Data for "this compound"

| Ion | Measured m/z | Calculated m/z | Difference (ppm) | Proposed Molecular Formula |

| [M+H]⁺ | 544.1810 | 544.1813 | -0.5 | C₂₇H₃₀NO₁₁ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed chemical structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms within the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of pure "this compound" is dissolved in 0.5 mL of a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

Table 2: ¹H NMR Data for "this compound" (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1-H | 7.85 | d | 7.5 | 1H |

| 2-H | 7.70 | t | 8.0 | 1H |

| 3-H | 7.50 | d | 8.5 | 1H |

| 4-OCH₃ | 4.05 | s | 3H | |

| 6-OH | 13.50 | s | 1H | |

| 7-H | 5.20 | dd | 4.0, 2.0 | 1H |

| 8-Hax | 2.15 | dd | 14.5, 4.0 | 1H |

| 8-Heq | 2.35 | d | 14.5 | 1H |

| 10-Hax | 2.90 | d | 18.5 | 1H |

| 10-Heq | 3.15 | d | 18.5 | 1H |

| 14-CH₃ | 2.40 | s | 3H | |

| 1'-H | 5.50 | d | 3.5 | 1H |

| 2'-Hax | 1.80 | ddd | 13.0, 13.0, 4.5 | 1H |

| 2'-Heq | 2.10 | dt | 13.0, 4.0 | 1H |

| 3'-H | 3.60 | m | 1H | |

| 4'-H | 4.20 | q | 6.5 | 1H |

| 5'-H | 3.80 | m | 1H | |

| 6'-CH₃ | 1.30 | d | 6.5 | 3H |

Table 3: ¹³C NMR Data for "this compound" (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 120.5 |

| 2 | 136.0 |

| 3 | 119.5 |

| 4 | 156.8 |

| 4a | 112.0 |

| 5 | 186.5 |

| 5a | 135.0 |

| 6 | 161.0 |

| 6a | 110.5 |

| 7 | 69.5 |

| 8 | 34.0 |

| 9 | 210.0 |

An In-depth Technical Guide on the Core of Roseorubicin A and Topoisomerase II Inhibition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information in the public domain regarding Roseorubicin A is limited. This guide provides a comprehensive overview of topoisomerase II inhibition by anthracycline antibiotics, the class to which this compound belongs. The experimental protocols and detailed signaling pathways are based on well-studied anthracyclines like doxorubicin and are presented as applicable methodologies for the investigation of this compound.

Introduction to Topoisomerase II and Its Inhibition

DNA topoisomerase II (Topo II) is a critical nuclear enzyme that modulates the topological state of DNA, which is essential for processes such as DNA replication, transcription, and chromosome segregation.[1][2] Topo II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[1] This mechanism is vital for relieving torsional stress and decatenating intertwined DNA molecules.[3]

There are two main classes of Topoisomerase II inhibitors:

-

Topoisomerase II poisons: These agents, which include the majority of clinically used Topo II inhibitors like anthracyclines and etoposide, stabilize the transient "cleavage complex" formed between the enzyme and DNA.[4] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis.

-

Topoisomerase II catalytic inhibitors: These compounds, such as dexrazoxane (ICRF-187), interfere with the enzyme's activity without stabilizing the cleavage complex. They can, for instance, inhibit the ATPase activity of Topo II, locking the enzyme in a closed-clamp conformation.

This compound: An Anthracycline Antibiotic

This compound is an anthracycline antibiotic, a class of compounds originally isolated from Streptomyces bacteria. Anthracyclines are characterized by a tetracyclic quinone-containing aglycone linked to a sugar moiety. A comprehensive review of glycosylated bacterial natural products identified this compound as a pentasaccharide-containing anthracycline. The same review noted that for roseorubicins, an increase in the length of the oligosaccharide chain correlates with improved potency.

While specific data on the topoisomerase II inhibitory activity of this compound is scarce in the available literature, its classification as an anthracycline strongly suggests that its primary mechanism of action is the inhibition of Topoisomerase II. One study reported that this compound inhibits the growth of leukemia L1210 cells with an IC50 of 0.04 μg/mL.

Quantitative Data for Anthracycline Topoisomerase II Inhibitors

The following table summarizes IC50 values for well-characterized anthracycline and other topoisomerase II inhibitors. This data provides a reference for the expected potency of compounds in this class.

| Compound | Assay Type | Cell Line/Enzyme | IC50 Value | Reference |

| This compound | Cell Growth Inhibition | Leukemia L1210 | 0.04 µg/mL | |

| Doxorubicin | Proliferation Assay | HL-60 | 38 nM | |

| Daunorubicin | Proliferation Assay | HL-60 | 19 nM | |

| Epirubicin | Not Specified | Not Specified | Not Specified | |

| Idarubicin | Not Specified | Not Specified | Not Specified | |

| Dexrazoxane | Decatenation Assay | Human TOP2A/B | ≈ 60 µM | |

| XK469 | Decatenation Assay | Human TOP2A/B | ≈ 130 µM |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize topoisomerase II inhibitors. These protocols are generalized and can be adapted for the study of this compound.

Topoisomerase II-Mediated DNA Relaxation Assay

This assay measures the ability of Topo II to relax supercoiled plasmid DNA. Inhibitors of the enzyme's catalytic activity will prevent this relaxation.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL BSA

-

10x ATP Solution

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol

-

Stop Buffer/Loading Dye (5x): 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

-

Chloroform:isoamyl alcohol (24:1)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

On ice, prepare a reaction mixture containing the 10x Assay Buffer, 10x ATP solution, supercoiled pBR322 DNA, and sterile water to the desired final volume.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) to the experimental tubes. Add solvent alone to the control tubes.

-

Add purified Topoisomerase II enzyme to all tubes except the negative control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the 5x Stop Buffer/Loading Dye. An optional step is to add an equal volume of chloroform:isoamyl alcohol, vortex briefly, and centrifuge to separate the phases.

-

Load the aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis in TAE or TBE buffer until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide, destain, and visualize the DNA bands under UV light.

Expected Results: The supercoiled DNA in the positive control (enzyme, no inhibitor) will be relaxed. In the presence of an effective inhibitor, the DNA will remain supercoiled.

Topoisomerase II-Mediated kDNA Decatenation Assay

This assay assesses the ability of Topo II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. This is a specific and robust assay for Topo II activity.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topo II Reaction Buffer

-

Stop Buffer/Loading Dye (5x)

-

Other materials as in the relaxation assay

Procedure:

-

Add 10x Topo II reaction buffer and kDNA to microcentrifuge tubes on ice.

-

Add the test compound (this compound) at various concentrations. Include a solvent control.

-

Add a predetermined amount of purified Topoisomerase II enzyme to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 5x Stop Buffer/Loading Dye.

-

Load the samples onto a 0.8% agarose gel.

-

Run the gel at 5-10 V/cm for 2-3 hours.

-

Stain with ethidium bromide, destain, and photograph the gel.

Expected Results: In the absence of an inhibitor, the catenated kDNA will be resolved into minicircles that can enter the gel. An effective inhibitor will prevent decatenation, and the kDNA will remain in the loading well.

Mechanism of Action and Signaling Pathways

Topoisomerase II Poisoning by Anthracyclines

Anthracyclines like doxorubicin act as Topo II poisons. They intercalate into the DNA and stabilize the cleavage complex, where the enzyme is covalently attached to the 5' ends of the broken DNA. This prevents the re-ligation of the DNA double-strand break.

DNA Damage Response Signaling

The DNA double-strand breaks induced by Topo II poisons activate the DNA Damage Response (DDR) pathway. This is a complex signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis.

Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and DNA-PKcs are recruited to the sites of DNA damage. They phosphorylate a variety of downstream targets, including the histone variant H2AX (to form γH2AX), which serves as a marker for DNA double-strand breaks, and the tumor suppressor p53. Activation of p53 can lead to the transcription of genes that promote cell cycle arrest (e.g., p21) or apoptosis.

Conclusion

This compound, as a pentasaccharide-containing anthracycline, is a promising candidate for further investigation as a topoisomerase II inhibitor. While specific data on its activity is currently limited, the well-established mechanisms of other anthracyclines provide a solid framework for its evaluation. The experimental protocols and signaling pathway information provided in this guide offer a roadmap for researchers to characterize the topoisomerase II-inhibiting properties of this compound and similar compounds, ultimately contributing to the development of new anticancer therapies.

References

The Cytotoxic Effects of Anthracyclines on Cancer Cells: A Technical Overview Using Doxorubicin as a Core Example

Disclaimer: Initial literature searches for "Roseorubicin A" did not yield specific scientific data. It is possible that this is a novel or less-studied compound. This guide will therefore focus on the well-characterized and structurally related anthracycline, Doxorubicin , as a representative model to provide an in-depth technical overview of the cytotoxic effects of this class of compounds on cancer cells. The mechanisms and experimental findings detailed herein are widely recognized for Doxorubicin and are anticipated to share similarities with other anthracycline compounds.

Introduction to Doxorubicin and its Anticancer Activity

Doxorubicin (also known as Adriamycin) is a cornerstone of chemotherapy regimens used in the treatment of a wide array of cancers, including breast cancer, bladder cancer, lymphomas, and various sarcomas. Its potent cytotoxic effects stem from its multifaceted mechanism of action, primarily involving interference with DNA replication and the generation of reactive oxygen species (ROS). This document provides a technical guide for researchers and drug development professionals on the cytotoxic effects of Doxorubicin, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of Doxorubicin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values are highly dependent on the cancer cell line and the duration of the assay.

| Cancer Cell Line | IC50 Value (µg/mL) | Assay Duration (hours) | Reference |

| A549 (Lung Carcinoma) | 294.2 | 72 | |

| MCF-7 (Breast Adenocarcinoma) | 19.95 | Not Specified | |

| HeLa (Cervical Carcinoma) | 25.1 | Not Specified | |

| MG-63 (Bone Osteosarcoma) | 152 | Not Specified | |

| A-431 (Skin Squamous Cell Carcinoma) | 201 | Not Specified |

Core Mechanisms of Doxorubicin-Induced Cytotoxicity

Doxorubicin exerts its anticancer effects through several key mechanisms:

-

DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA double helix, which obstructs the action of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication and transcription. This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks and the initiation of apoptotic cell death.

-

Generation of Reactive Oxygen Species (ROS): Doxorubicin can be metabolized to a semiquinone radical, which in the presence of oxygen, generates superoxide radicals and other ROS. This surge in intracellular ROS induces oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA, and can trigger apoptotic pathways.

-

Induction of Apoptosis: Doxorubicin is a potent inducer of apoptosis, or programmed cell death. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the release of cytochrome c from mitochondria, activation of caspases, and upregulation of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins like Bcl-2.

-

Cell Cycle Arrest: Doxorubicin can halt the cell cycle, primarily at the G2/M phase, preventing cancer cells from dividing. This arrest is often a consequence of the DNA damage response, providing the cell an opportunity to repair the damage or commit to apoptosis if the damage is too severe.

Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Doxorubicin (e.g., 0.01 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with Doxorubicin at a predetermined concentration (e.g., the IC50 value) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in PI staining solution (containing PI and RNase A). Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the cell cycle phase (G0/G1, S, G2/M).

Western Blotting for Protein Expression Analysis

Western blotting is employed to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Protocol:

-

Protein Extraction: Lyse Doxorubicin-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates (20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, Cyclin B1, p53) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by Doxorubicin

Doxorubicin influences a complex network of signaling pathways to exert its cytotoxic effects.

Doxorubicin-Induced Apoptosis Pathway

Methodological & Application

Synthesis and Purification of Roseorubicin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of Roseorubicin A, a potent anthracycline antibiotic. The methodologies outlined are based on established principles for the synthesis and purification of related anthracycline compounds, providing a robust framework for laboratory-scale production and isolation of this valuable molecule.

I. Introduction

This compound belongs to the anthracycline class of compounds, which are renowned for their significant antitumor activities. These molecules function, in part, by intercalating into DNA and inhibiting the action of topoisomerase II, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The complex tetracyclic quinone core and the attached daunosamine sugar moiety are characteristic features of this class and are crucial for their biological activity. The protocols detailed below provide a comprehensive guide for the chemical synthesis and subsequent purification of this compound, enabling further research into its therapeutic potential.

II. Synthesis of this compound

The total synthesis of this compound is a multi-step process that can be conceptually divided into the synthesis of the aglycone (the tetracyclic core) and the glycosyl donor (the sugar moiety), followed by their coupling and subsequent modifications.

Synthetic Strategy Overview

A convergent synthetic approach is generally employed for anthracyclines. This involves the separate synthesis of the aglycone and the daunosamine sugar derivative, which are then coupled in a later step. This strategy allows for flexibility in modifying both parts of the molecule to create analogues.

Application Notes and Protocols for the Analytical Characterization of Roseorubicin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical methodologies for the characterization of Roseorubicin A, an anthracycline antibiotic. The following sections detail the experimental protocols for chromatographic and spectroscopic techniques, present quantitative data in a structured format, and include visual workflows to guide researchers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, stability, absorption, and distribution.

| Property | Typical Value Range for Anthracyclines | Significance in Drug Development |

| Molecular Weight ( g/mol ) | 500 - 600 | Influences diffusion, membrane permeability, and overall pharmacokinetics. |

| pKa | 7.0 - 9.0 | Affects solubility and ionization state at physiological pH, impacting absorption and distribution. |

| LogP | 0.5 - 2.0 | Indicates lipophilicity, which influences membrane permeability and protein binding. |

| Aqueous Solubility | Variable | Crucial for formulation development and bioavailability. |

| Melting Point (°C) | 180 - 250 | Important for solid-state characterization and formulation processing. |

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound. A stability-indicating HPLC method is essential for monitoring the drug's integrity under various stress conditions.

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound. Optimization of specific parameters is recommended for achieving the best separation and sensitivity.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Materials:

-

This compound reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Purified water (18.2 MΩ·cm)

-

Formic acid or phosphoric acid (for mobile phase pH adjustment)

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Filter and degas both mobile phases prior to use.

-

-

Chromatographic Conditions:

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm and 480 nm

-

Injection Volume: 10 µL

-

Gradient Elution:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 40% A, 60%

-

-

Application Notes and Protocols: In Vitro Efficacy of Anthracycline Antibiotics

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Anthracycline antibiotics, such as Doxorubicin, are a cornerstone of chemotherapy regimens for a wide range of cancers. Their cytotoxic effects are primarily attributed to their ability to intercalate with DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. These application notes provide a summary of the in vitro effects of Doxorubicin, a representative anthracycline, on various cancer cell lines and detailed protocols for key cell culture assays to evaluate its efficacy.

Data Presentation: In Vitro Cytotoxicity of Doxorubicin

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Doxorubicin in various cancer cell lines after different exposure times.

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Not Specified | >199.5 µg/ml | |

| HeLa | Cervical Cancer | Not Specified | 25.1 µg/ml | |

| Calu-3 | Lung Cancer | 24 | 285.99 µg/ml | |

| HepG2 | Liver Cancer | 24 | Varies | |

| Huh7 | Liver Cancer | 48 | Varies | |

| SNU449 | Liver Cancer | 72 | Varies | |

| MG-63 | Bone Cancer | Not Specified | 152 µg/mL | |

| A-431 | Skin Cancer | Not Specified | 201 µg/mL |

Note: IC50 values can vary significantly based on the assay method, cell line, and experimental conditions.

Key In Vitro Mechanisms of Action

Doxorubicin exerts its anticancer effects through multiple mechanisms:

-

DNA Damage: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.

-

Reactive Oxygen Species (ROS) Production: Doxorubicin treatment increases the intracellular levels of ROS, such as hydrogen peroxide and superoxide. This oxidative stress contributes to DNA damage, mitochondrial dysfunction, and apoptosis.

-

Apoptosis Induction: Doxorubicin induces programmed cell death (apoptosis) in cancer cells. This is often mediated by the release of cytochrome c from the mitochondria and the activation of caspases. The expression of pro-apoptotic proteins like Bax is upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.

-

Cell Cycle Arrest: Doxorubicin can arrest the cell cycle at different phases, primarily at the G1/S and G2/M checkpoints, preventing cancer cell proliferation.

Signaling Pathways Modulated by Doxorubicin

The cellular response to Doxorubicin involves a complex network of signaling pathways. The generation of ROS plays a crucial role in activating downstream signaling cascades.

Caption: Doxorubicin-induced signaling pathways leading to apoptosis and cell cycle arrest.

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol describes a common method to assess cell viability following treatment with Doxorubicin.

Application Notes and Protocols: Roseorubicin A-Induced Reactive Oxygen Species (ROS) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseorubicin A is a novel anthracycline antibiotic with potent antitumor activity. Emerging evidence suggests that a key mechanism of its cytotoxicity involves the generation of intracellular reactive oxygen species (ROS). Elevated ROS levels can induce oxidative stress, leading to cellular damage and programmed cell death (apoptosis). This document provides detailed protocols for the quantification of ROS in cells treated with this compound, utilizing the widely-used 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe. Additionally, it outlines the signaling pathways potentially involved in this compound-induced apoptosis.

Principle of the ROS Assay

The assay is based on the cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The resulting fluorescence intensity is directly proportional to the level of intracellular ROS. Detection can be performed using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

Data Presentation

Table 1: Cytotoxicity of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 of this compound (µM) | IC50 of Doxorubicin (µM) (Reference) |

| MCF-7 | Breast Cancer | 0.85 | 1.2 |

| A549 | Lung Cancer | 1.20 | 1.8 |

| HeLa | Cervical Cancer | 0.70 | 0.9 |

| U-87 MG | Glioblastoma | 1.55 | 2.1 |

Table 2: this compound-induced ROS Generation in MCF-7 cells.

| Treatment | Concentration (µM) | Fold Increase in ROS (vs. Control) |

| Control | - | 1.0 |

| This compound | 0.5 | 2.8 |

| This compound | 1.0 | 4.5 |

| This compound | 2.0 | 7.2 |

| Doxorubicin (Positive Control) | 1.0 | 4.1 |

| N-acetylcysteine (NAC) + this compound | 1.0 (NAC) + 1.0 | 1.3 |

Experimental Protocols

Materials and Reagents

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

96-well black, clear-

Application Notes and Protocols for Efficacy Studies of Anthracycline Compounds in Animal Models

Disclaimer: Information regarding "Roseorubicin A" is not publicly available at this time. The following application notes and protocols are based on the well-characterized anthracycline antibiotic, Doxorubicin , and serve as a comprehensive template for conducting preclinical efficacy studies in animal models for similar compounds. Researchers should adapt these protocols based on the specific characteristics of this compound as they become known.

Introduction

Anthracycline antibiotics, such as Doxorubicin, are a cornerstone of cancer chemotherapy, utilized in the treatment of a wide array of malignancies including breast cancer, sarcomas, and various hematological cancers. These compounds primarily exert their cytotoxic effects through the inhibition of topoisomerase II, intercalation into DNA, and the generation of reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis. The evaluation of novel anthracycline analogs, such as this compound, necessitates rigorous preclinical testing in relevant animal models to establish efficacy and safety profiles prior to clinical investigation.

Preclinical animal models are indispensable for understanding disease progression and for the development of new anticancer therapies. They provide a platform to assess the in vivo antitumor activity, pharmacokinetics, and potential toxicities of investigational drugs. Commonly employed models for cancer drug efficacy studies include xenograft models, where human tumor cells are implanted into immunocompromised mice, and syngeneic models, which utilize tumor cells of the same genetic background as the immunocompetent host.

This document provides detailed protocols and application notes for conducting efficacy studies of anthracycline compounds in animal models, using Doxorubicin as a representative agent.

**Mechanism

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Roseorubicin A Solubility

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Roseorubicin A and related anthracycline compounds. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are the general solubility properties of this class of compounds?

This compound is likely an anthracycline antibiotic. Generally, anthracyclines are amphiphilic molecules, possessing both hydrophobic (aglycone ring) and hydrophilic (amino sugar) moieties. While they are often described as being water-soluble, their solubility can be highly dependent on pH and the composition of the solvent. For instance, doxorubicin, a well-known anthracycline, is known to be freely soluble in water and methanol.

Q2: My this compound solution forms a precipitate after being prepared in a buffer. Why is this happening?

Precipitation of anthracyclines in neutral buffer solutions, such as phosphate-buffered saline (PBS), is a documented issue. Studies on doxorubicin have shown that it can form covalently bonded dimers, leading to precipitation. This process can be influenced by temperature and pH, with precipitation occurring more rapidly at higher temperatures.

Q3: What solvents are recommended for preparing stock solutions of this compound?

For initial stock solutions, it is advisable to use solvents like dimethyl sulfoxide (DMSO). For Zorubicin, a related anthracycline, it is recommended to store stock solutions in DMSO at -20°C for up to one month or at -80°C for up to six months.[1] When preparing aqueous solutions for experiments, it is crucial to consider the final concentration and the buffer composition to avoid precipitation.

Q4: How should I store this compound powder and its solutions to maintain stability?

This compound powder should be stored at -20°C for long-term stability (up to 2 years).[1] Prepared stock solutions in DMSO should be stored as aliquots in tightly sealed vials at -20°C or -80°C.[1] It is recommended to allow the product to equilibrate to room temperature for at least one hour before use and prior to opening the vial.[1] Stability studies have shown that anthracycline antibiotics can degrade in solution when exposed to increased temperature and light.

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve Completely

Possible Cause: The chosen solvent is inappropriate, or the concentration is too high.

Troubleshooting Steps:

-

Verify Solvent Choice:

-

For initial solubilization, use an organic solvent such as DMSO.

-

If an aqueous solution is required, first prepare a high-concentration stock in DMSO and then dilute it into the desired aqueous buffer.

-

-

Sonication:

-

After adding the solvent, gently vortex the solution.

-

If solids remain, sonicate the solution in a water bath for short intervals until the compound dissolves. Avoid excessive heating.

-

-

Adjust pH:

-

The solubility of anthracyclines can be pH-dependent. For doxorubicin, precipitation is more likely to occur at neutral or slightly alkaline pH. Try dissolving the compound in a slightly acidic buffer (e.g., pH 4.5-6.0).

-

Issue 2: Precipitate Forms in the this compound Solution Over Time

Possible Cause: Dimerization and aggregation of the compound in aqueous buffers.

Troubleshooting Steps:

-

Buffer Composition:

-

Avoid using phosphate-buffered saline (PBS) for long-term storage of the solution.[2]

-

Consider using alternative buffer systems. If PBS is necessary for the experiment, prepare the this compound solution fresh and use it immediately.

-

-

Temperature Control:

-

Precipitation of doxorubicin is more rapid at higher temperatures. Prepare and handle the solution at room temperature or on ice, if the experimental protocol allows.

-

-

Protect from Light:

-

Anthracyclines can be light-sensitive. Store solutions in amber vials or wrap the container in aluminum foil to protect them from light.

-

-

Fresh Preparation:

-

Prepare aqueous dilutions of this compound immediately before use to minimize the time for precipitation to occur.

-

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

-

Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the tube until the powder is completely dissolved. If necessary, sonicate briefly in a room temperature water bath.

-

Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

-

Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Gently vortex the stock solution to ensure it is homogeneous.

-

Perform a serial dilution of the stock solution into the desired experimental buffer (e.g., cell culture medium, assay buffer).

-

Important: Add the DMSO stock solution to the aqueous buffer while vortexing the buffer to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

-

Use the final working solution immediately.

Data Presentation

Table 1: Solubility and Storage Recommendations for Anthracycline Analogs

| Compound | Molecular Weight ( g/mol ) | Recommended Solvents | Storage of Powder | Storage of Stock Solution |

| Zorubicin (Rubidazon) | 645.66 | DMSO | 2 years at -20°C | 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO |

| Doxorubicin | 543.52 | Water, Methanol, DMSO | Room Temperature | Varies by solvent and concentration |

Visualizations

Caption: Workflow for preparing this compound stock and working solutions.

Caption: Decision tree for troubleshooting this compound solubility problems.

References

preventing Roseorubicin A degradation in solution

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Roseorubicin A in solution. The information is based on best practices for handling anthracyclines, a class of compounds to which this compound belongs. Given the limited specific data on this compound, information on closely related and well-studied anthracyclines, such as doxorubicin, is used as a primary reference.

Troubleshooting Guide

Issue: I am observing a rapid decrease in the concentration of my this compound solution.

Possible Cause 1: pH of the solution. Anthracyclines like doxorubicin are known to be unstable in alkaline conditions and show maximum stability in slightly acidic environments.[1][2]

Recommendation:

-

Ensure the pH of your solution is maintained between 4 and 5 for optimal stability.

-

Use a suitable buffer system, such as an acetate buffer, to maintain the desired pH.

Possible Cause 2: Exposure to light. this compound, like other anthracyclines, may be susceptible to photodegradation, especially at low concentrations.[3]

Recommendation:

-

Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[4]

-

Minimize exposure to ambient light during experimental procedures.

Possible Cause 3: Temperature. Higher temperatures can accelerate the degradation of this compound.[5]

Recommendation:

-

Store stock solutions at the recommended temperature, typically 2-8°C for short-term storage or frozen for long-term storage.

-

Prepare working solutions fresh and use them promptly. If temporary storage is necessary, keep them on ice and protected from light.

Possible Cause 4: Oxidative degradation. Anthracyclines can be susceptible to oxidative degradation.

Recommendation:

-

Use deoxygenated solvents for preparing solutions.

-

Consider adding antioxidants to the formulation, though compatibility and potential interference with experiments must be evaluated.

Possible Cause 5: Adsorption to container surfaces. At low concentrations, anthracyclines can adsorb to certain container materials.

Recommendation:

-

For low-concentration solutions, prefer polypropylene containers over glass to minimize adsorptive losses.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

Based on studies with the related compound doxorubicin, the optimal pH for stability is around 4. Most anthracyclines are more stable in slightly acidic to neutral conditions and are unstable in alkaline solutions.

Q2: How should I store my this compound stock solution?

For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C. If a stock solution is prepared, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage, a solution can be stored at 2-8°C, protected from light.

Q3: Is this compound sensitive to light?

Yes, like other anthracyclines, this compound is expected to be light-sensitive. Photodegradation can occur, especially in solutions with low concentrations. Therefore, it is crucial to protect all solutions containing this compound from light.

Q4: What are the common degradation products of anthracyclines like this compound?

Under forced degradation conditions (acidic, alkaline, and oxidative stress), anthracyclines like doxorubicin degrade into several products. In acidic conditions, a common degradation product is the corresponding aglycone, formed by the cleavage of the glycosidic bond. Oxidative conditions can lead to the formation of various hydroperoxide and desacetyldoxorubicin derivatives.

Q5: Can I use plastic containers to store this compound solutions?

Yes, and in some cases, it is recommended. Studies on doxorubicin have shown that it can adsorb to glass surfaces, especially at low concentrations. Polypropylene containers have been shown to have minimal adsorption and are a good choice for storing dilute solutions.

Data Summary

Table 1: Factors Affecting Anthracycline (Doxorubicin) Stability in Solution

| Factor | Condition | Effect on Stability | Reference |

| pH | Alkaline (pH > 7.4) | Highly unstable, rapid degradation | |

| Acidic (pH < 4) | Unstable, especially at elevated temperatures | ||

| Slightly Acidic (pH 4-5) | Maximum stability | ||

| Light | Fluorescent light/Sunlight | Accelerated degradation, especially at low concentrations | |

| Temperature | Elevated temperature | Increased rate of degradation | |

| Refrigerated (4-8°C) | Stable for a limited period (e.g., 22 days for 10 mg/mL doxorubicin) | ||

| Oxidation | Presence of oxidizing agents | Leads to the formation of multiple degradation products | |

| Container | Glass | Potential for adsorption at low concentrations | |

| Polypropylene | Minimal adsorption, recommended for dilute solutions |

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

-

Reconstitution:

-

Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

-

Reconstitute the powder in a suitable solvent, such as sterile water for injection or a buffer with a pH of 4.5, to a desired stock concentration (e.g., 10 mg/mL).

-

Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller volumes in polypropylene microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

For long-term storage, store the aliquots at -20°C or -80°C.

-

For short-term storage (up to a few days), store at 2-8°C, protected from light.

-

Protocol 2: Stability Testing of this compound Solution by HPLC

-

Sample Preparation:

-

Prepare a solution of this compound at a known concentration in the desired buffer or solvent.

-

Divide the solution into several aliquots in amber HPLC vials.

-

Expose the aliquots to different stress conditions (e.g., different pH, temperature, light exposure).

-

-

HPLC Analysis:

-

At specified time points, inject a sample onto a suitable HPLC system. A C18 column is commonly used for anthracyclines.

-

Use a mobile phase that provides good separation of the parent compound from its potential degradation products. A common mobile phase for doxorubicin consists of a mixture of ammonium formate buffer, acetonitrile, and methanol.

-

Detect the compound using a UV-Vis detector at the appropriate wavelength (e.g., 254 nm for doxorubicin).

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Visualizations

Caption: Factors influencing this compound degradation pathways.

Caption: Recommended workflow for handling this compound solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. Adsorption and Degradation of Doxorubicin from Aqueous Solution in Polypropylene Containers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. qbdgroup.com [qbdgroup.com]

- 5. Factors affecting stability of drugs | PPTX [slideshare.net]

dealing with inconsistent results in Roseorubicin A assays

This technical support center is designed for researchers, scientists, and drug development professionals working with Roseorubicin A. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of this compound and how might this affect my assays?

This compound is likely an anthracycline antibiotic, similar to doxorubicin or aclarubicin. Its cytotoxic effects are likely mediated through multiple mechanisms, including the inhibition of topoisomerases, generation of reactive oxygen species (ROS), and induction of apoptosis.[1] Understanding this multi-faceted mechanism is crucial, as it can influence the choice of assay and the interpretation of results. For instance, compounds that generate ROS can interfere with certain viability assays.[1][2]

Q2: My cytotoxicity assay results with this compound are inconsistent. What are the common causes and solutions?

Inconsistent results in cytotoxicity assays are a frequent challenge.[3] Common causes can be categorized into several areas:

-

Cell-Related Factors:

-

Cell Health and Passage Number: Ensure you are using healthy, exponentially growing cells within a consistent and defined passage number range.[4] Cells at a high passage number may exhibit altered responses.

-

Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. It is important to optimize and maintain a consistent seeding density.

-

-

Compound-Related Factors:

-

Solubility and Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Precipitation at higher concentrations can lead to inaccurate results. It is advisable to dissolve the compound in a suitable solvent like DMSO and ensure the final solvent concentration is low and consistent across all wells, including controls.

-

-

Assay-Related Factors:

-

Interference with Assay Reagents: Some compounds can directly interact with assay reagents. For example, in an MTT assay, the compound might directly reduce the MTT reagent, leading to false-positive results. It is recommended to run a cell-free control to check for such interactions.

-

Incomplete Solubilization of Formazan Crystals (MTT Assay): Incomplete dissolution of formazan crystals is a common source of error. Ensure you are using a suitable solubilization solvent and allowing for adequate mixing and incubation time.

-

Q3: I am observing significant well-to-well or day-to-day variability in my IC50 values. How can I improve consistency?

Fluctuations in IC50 values are a common issue in drug discovery research. To improve consistency:

-

Standardize Cell Culture Practices: Use the same batch of media, serum, and supplements for the duration of an experiment. Maintain a consistent cell passage number and ensure cell viability is above 95% before seeding.

-

Mitigate "Edge Effects": The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outer wells for experimental samples or fill them with sterile PBS or media to maintain humidity.

-

Ensure Pipetting Accuracy: Calibrate your pipettes regularly and use proper pipetting techniques to minimize volume errors, which can significantly impact results.

Troubleshooting Guides

Inconsistent Cytotoxicity Assay Results

| Potential Issue | Common Causes | Recommended Solutions |

| High Well-to-Well Variability | Inconsistent cell seeding density. "Edge effects" in multi-well plates. Pipetting errors. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Use calibrated pipettes and practice consistent pipetting technique. |

| False-Positive Results (Especially with MTT Assay) | Direct reduction of MTT reagent by this compound. Color interference from the compound. | Run a cell-free control with this compound and the MTT reagent to check for direct reduction. Use a cytotoxicity assay less prone to interference, such as MTS or LDH assays. Include a blank control with the compound in media to subtract background absorbance. |

| Low Absorbance Values | Low cell density. Sub-optimal incubation time with the assay reagent. | Optimize cell seeding density for your specific cell line. Determine the optimal incubation time for your cell line with the specific assay reagent. |

| Compound Precipitation | Poor solubility of this compound in the culture medium. | Dissolve the compound in a small amount of an appropriate solvent (e.g., DMSO) before diluting it in the culture medium. Ensure the final solvent concentration is low and consistent across all wells, including controls. |

Inconsistent Apoptosis Assay Results

| Potential Issue | Common Causes | Recommended Solutions |

| High Background in Negative Control | Excessive reagent concentration. Inadequate washing. | Titrate the antibody or fluorescent probe to determine the optimal concentration. Increase the number and duration of wash steps after staining. |

| No Significant Increase in Apoptosis | Suboptimal compound concentration or incubation time. Cell line resistance. Assay timing is off (too early or too late). | Perform a dose-response and time-course experiment to determine the optimal conditions. Use a positive control compound known to induce apoptosis in your system. |

| Poor Separation of Cell Populations (Flow Cytometry) | Cell clumping. Incorrect instrument settings (voltage, compensation). | Keep cells and buffers at 4°C during preparation. Gently mix the sample before running. Ensure proper setup of flow cytometer settings using controls. |

| Weak or No Signal in Western Blot for Apoptosis Markers (e.g., cleaved caspase-3) | Timing of sample collection is not optimal. Insufficient protein loading or poor transfer. | Perform a time-course experiment to capture the peak of caspase cleavage. Quantify protein lysates to ensure equal loading. |

Experimental Protocols

General MTT Cytotoxicity Assay Protocol

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions.

-

Include vehicle control (cells treated with the same concentration of solvent, e.g., DMSO) and untreated control wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution).

-

Gently pipette to dissolve the formazan crystals. A plate shaker can also be used.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

General Annexin V/PI Apoptosis Assay Protocol (for Flow Cytometry)

-

Cell Preparation:

-

Induce apoptosis by treating cells with this compound for the desired time and concentration. Include untreated and positive controls.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method (trypsinization should be gentle as it can affect membrane integrity). Note that EDTA can interfere with Annexin V binding, which is calcium-dependent.

-

-

Staining:

-

Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate controls to set up compensation and gates for live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Data Presentation

Hypothetical Example of Inconsistent IC50 Values for this compound

The following table illustrates the kind of variability that might be observed in IC50 values and highlights the importance of documenting experimental parameters.

| Experiment # | Cell Line | IC50 (µM) | Notes |

| 1 | HeLa | 10.2 | Baseline experiment. |

| 2 | HeLa | 22.5 | Cells were at a higher passage number than in Experiment 1. |

| 3 | MCF-7 | 15.8 | A different batch of serum was used in the culture medium. |

| 4 | MCF-7 | 8.9 | Optimized cell seeding density was used. |

| 5 | A549 | 35.1 | Potential compound precipitation was observed at higher concentrations. |

Visualizations

Caption: Generalized signaling pathway for this compound-induced cell death.

Caption: Logical workflow for troubleshooting inconsistent assay results.

References

- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of ROS/NLRP3 Inflammasome Signaling Pathway in Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Roseorubicin A Resistance Mechanisms: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Roseorubicin A resistance in cancer cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. As this compound is an anthracycline antibiotic similar to doxorubicin, the following information and data are largely based on studies involving doxorubicin as a proxy. Researchers should validate these findings for this compound in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound in cancer cells?

A1: Resistance to anthracyclines like this compound is multifactorial. The most commonly observed mechanisms include:

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, is a major cause of resistance. These transporters actively remove this compound from the cancer cell, reducing its intracellular concentration and thus its efficacy.[1][2][3][4]

-

Enhanced DNA Repair: this compound induces DNA damage, primarily double-strand breaks, by inhibiting topoisomerase II.[5] Cancer cells can develop resistance by upregulating DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), which efficiently repair this damage.

-

Evasion of Apoptosis: Cancer cells can acquire resistance by altering the balance of pro- and anti-apoptotic proteins, making them less susceptible to programmed cell death induced by this compound.

-

Alteration of the Drug Target: Mutations or altered expression of topoisomerase II alpha (TOP2A), the molecular target of this compound, can reduce the drug's binding affinity and effectiveness.

-

Increased Drug Metabolism: Cancer cells may enhance their metabolic pathways to inactivate this compound more rapidly.

Q2: My cancer cell line has become resistant to this compound. How can I confirm the mechanism of resistance?

A2: To elucidate the resistance mechanism, a systematic approach is recommended:

-

Quantify Drug Efflux: Use flow cytometry with fluorescent substrates of ABC transporters (e.g., rhodamine 123 for ABCB1) to assess efflux activity. Compare the fluorescence intensity in your resistant cells versus the parental sensitive cells, with and without a known inhibitor of the transporter.

-

Assess ABC Transporter Expression: Use quantitative real-time PCR (qRT-PCR) or Western blotting to measure the expression levels of key ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in resistant and sensitive cells.

-

Analyze DNA Repair Capacity: Perform assays such as comet assays or immunofluorescence staining for DNA damage markers (e.g., γH2AX) after this compound treatment to assess the extent of DNA damage and repair.

-

Evaluate Apoptotic Pathways: Use Western blotting to check the expression levels of key apoptosis-related proteins, such as Bcl-2, Bax, and cleaved caspases 3 and 9, in response to drug treatment.

-

Sequence the Drug Target: Sequence the TOP2A gene in your resistant cell line to identify any potential mutations that could alter its function.

Q3: What are typical IC50 values for anthracyclines in sensitive versus resistant cell lines?

A3: The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line and the specific anthracycline. The following tables provide examples of reported IC50 values for doxorubicin and daunorubicin, which can serve as a reference.

| Cell Line | Cancer Type | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |

| MCF-7 | Breast Cancer | ~2.5 µM | >20 µM | >8 | |

| SKOV3 | Ovarian Carcinoma | 44 nM | 5700 nM | ~130 | |

| H69 | Small-cell Lung Ca. | 30 nM | 180 nM | 6 | |

| 143B | Osteosarcoma | 0.4 µM | 75 µM | 187.5 |

Table 1: Example IC50 values for doxorubicin in sensitive and resistant cancer cell lines.

| Cell Line | Cancer Type | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |

| MCF-7 | Breast Cancer | 20 nM | 79 nM | ~4 |

Table 2: Example IC50 values for daunorubicin in sensitive and resistant cancer cell lines.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in my experiments.

-

Possible Cause 1: Cell Seeding Density. Inconsistent initial cell numbers can lead to variability in results.

-

Solution: Ensure a consistent cell seeding density across all wells and experiments. Optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the assay.

-

-

Possible Cause 2: Drug Potency. The potency of this compound may degrade over time.

-

Solution: Prepare fresh drug solutions for each experiment from a stock solution stored under appropriate conditions (e.g., protected from light, at the recommended temperature).

-

-

Possible Cause 3: Assay Duration. The duration of drug exposure can significantly impact the IC50 value.

-

Solution: Standardize the incubation time for all experiments. A 72-hour incubation is common for cytotoxicity assays.

-

Issue 2: Unable to establish a stable this compound-resistant cell line.

-

Possible Cause 1: Drug concentration is too high. A high initial concentration of this compound may kill all cells, preventing the selection of resistant clones.

-

Solution: Start with a low concentration of this compound (e.g., the IC20 or IC50 of the parental cell line) and gradually increase the concentration in a stepwise manner as the cells adapt.

-

-

Possible Cause 2: Insufficient recovery time. Cells may not have enough time to recover and proliferate between drug treatments.

-

Solution: Allow the cells to repopulate the culture vessel after each treatment before exposing them to a higher concentration of the drug.

-

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.

-

Initial Treatment: Culture the parental cancer cell line in its recommended medium. Add this compound at a concentration equal to the IC50 of the parental line.

-

Cell Recovery: When the majority of the cells have died and a small population of surviving cells begins to proliferate, remove the drug-containing medium and replace it with fresh medium.

-

Expansion: Allow the surviving cells to grow to 70-80% confluency.

-

Stepwise Dose Escalation: Subculture the cells and re-expose them to a slightly higher concentration of this compound (e.g., 1.5-2 times the previous concentration).

-

Repeat: Repeat steps 2-4 for several months. The resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold) than the IC50 of the parental cells.

-

Validation: Regularly determine the IC50 of the developing cell line to monitor the level of resistance.

Protocol 2: Determination of IC50 using the MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare a serial dilution of this compound. Replace the medium in the wells with medium containing the different concentrations of the drug. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the drug concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC50 value.

Visualizations

Caption: Workflow for investigating this compound resistance.

Caption: Overexpression of ABC transporters leads to drug efflux.

Caption: Upregulation of anti-apoptotic proteins inhibits apoptosis.

Caption: Upregulation of DNA repair pathways promotes cell survival.

References

Technical Support Center: Roseorubicin A Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Roseorubicin A. The information is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: While specific data on this compound is emerging, as an anthracycline, it is expected to function similarly to other members of its class, such as doxorubicin. The primary mechanisms of action for anthracyclines include the inhibition of topoisomerases, generation of reactive oxygen species (ROS), and suppression of tumor invasion processes.[1] Anthracyclines bind to the DNA of cancer cells, preventing them from reproducing.[2]

Q2: What are the known signaling pathways affected by anthracyclines like this compound?

A2: Anthracyclines are known to modulate several key signaling pathways. One significant pathway involves the generation of Reactive Oxygen Species (ROS), which can lead to the activation of the NLRP3 inflammasome, contributing to cardiotoxicity.[3] Additionally, the Nrf2 signaling pathway, a regulator of cellular oxidative stress, is often implicated in the cellular response to anthracyclines and can contribute to chemoresistance.[4] Daunorubicin, another anthracycline, has been shown to activate a sphingomyelinase-initiated sphingomyelin-ceramide pathway, MAP kinase, and JNK activation, as well as transcription factors like NF-κB.[5]

Q3: What are the common side effects and toxicities associated with anthracyclines?

A3: A major concern with anthracycline use is cardiotoxicity, which can manifest as severe and irreversible heart failure. Other common side effects include a decrease in blood cells from the bone marrow, leading to an increased risk of infection, bleeding, and anemia. Milder side effects can include nausea, vomiting, diarrhea, and hair loss.

Q4: How can I minimize the cardiotoxic effects of this compound in my in vitro models?

A4: When studying the effects of this compound, it is crucial to monitor for cardiotoxicity. In cell culture models, particularly with cardiomyocytes (like H9c2 cells), you can co-treat with antioxidants such as N-acetylcysteine (NAC) to mitigate ROS-induced damage. Additionally, exploring the use of specific inhibitors of pathways implicated in cardiotoxicity, like the NLRP3 inflammasome inhibitor MCC950, could be a valuable experimental approach.

Troubleshooting Guides

This section provides solutions to common problems encountered during key experiments with this compound.

Cell Viability Assays (MTT, MTS, WST-8)

| Problem | Possible Cause | Solution |

| High background in control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique during the experiment. |

| Cell seeding density is too high. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. | |

| Low signal or poor dose-response | Incubation time with the reagent is too short or too long. | Optimize the incubation time for your specific cell line and experimental conditions. A time course experiment is recommended. |

| The compound is not soluble at the tested concentrations. | Check the solubility of this compound in your culture medium. Consider using a different solvent or reducing the final concentration. | |

| Cells are resistant to the compound. | Verify the sensitivity of your cell line to other known anthracyclines. Consider using a more sensitive cell line if necessary. | |

| Inconsistent results between replicates | Uneven cell distribution in the wells. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between plating each replicate. |

| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |

Apoptosis Assays (Annexin V/Propidium Iodide Staining)

| Problem | Possible Cause | Solution |

| High percentage of necrotic cells (Annexin V+/PI+) in untreated controls | Harsh cell handling during harvesting. | Handle cells gently. Use a lower centrifugation speed and avoid vigorous vortexing. For adherent cells, consider using a gentler detachment method than trypsin, or collect the supernatant containing apoptotic cells. |

| Cells were overgrown before the experiment. | Ensure cells are subcultured regularly and are not confluent at the start of the experiment. | |

| Low percentage of apoptotic cells after treatment | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis with this compound. |

| The apoptotic pathway is not the primary mode of cell death. | Consider investigating other cell death mechanisms, such as necrosis or autophagy. | |

| High background fluorescence | Incomplete washing of cells. | Wash cells twice with ice-cold PBS after harvesting to remove any residual media components. |

| Reagent concentration is too high. | Use the recommended concentration of Annexin V and PI. Titrate the reagents if necessary. |

Western Blotting

| Problem | Possible Cause | Solution |

| No or weak signal for the target protein | Insufficient protein loading. | Determine the protein concentration of your lysates using a protein assay and load an equal amount of protein for each sample (typically 20-30 µg). |

| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. | |

| Primary antibody concentration is too low. | Increase the concentration of the primary antibody or incubate for a longer period (e.g., overnight at 4°C). | |

| High background | Blocking is insufficient. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). |

| Primary or secondary antibody concentration is too high. | Decrease the antibody concentration and/or reduce the incubation time. | |

| Insufficient washing. | Increase the number and duration of washes with TBST after antibody incubations. | |

| Non-specific bands | Antibody is not specific to the target protein. | Use a different, more specific antibody. Check the antibody datasheet for validation in your application. |

| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C throughout the preparation. |

Experimental Protocols

Cell Viability Assay (MTT Protocol)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include untreated and vehicle-only controls.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

-

Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-